REACTION_CXSMILES
|
[C:1]1([C:7]([OH:9])=[O:8])([C:4](O)=[O:5])[CH2:3][CH2:2]1.S(Cl)(Cl)=O.[F:14][C:15]1[CH:21]=[C:20]([F:22])[CH:19]=[CH:18][C:16]=1[NH2:17].[OH-].[Na+]>O1CCCC1.C(N(CC)CC)C>[F:14][C:15]1[CH:21]=[C:20]([F:22])[CH:19]=[CH:18][C:16]=1[NH:17][C:4]([C:1]1([C:7]([OH:9])=[O:8])[CH2:3][CH2:2]1)=[O:5] |f:3.4|
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Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
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C1(CC1)(C(=O)O)C(=O)O
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
2.15 mL
|
Type
|
reactant
|
Smiles
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FC1=C(N)C=CC(=C1)F
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2.68 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
while stirring in an ice water bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring at the same temperature for 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
while stirring in an ice water bath
|
Type
|
STIRRING
|
Details
|
After stirring at the same temperature for 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
while stirring in an ice water bath
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the resultant solution was added tert-butyl methyl ether (25 ml)
|
Type
|
STIRRING
|
Details
|
by stirring
|
Type
|
CUSTOM
|
Details
|
The organic layer and the aqueous layer were separated
|
Type
|
TEMPERATURE
|
Details
|
The aqueous layer was cooled in an ice water bath
|
Type
|
ADDITION
|
Details
|
5N hydrochloric acid (30 ml) was added
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
Drying under aeration
|
Type
|
CUSTOM
|
Details
|
hot-air drying at 60° C. for 8 hr
|
Duration
|
8 h
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)F)NC(=O)C1(CC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.918 g | |
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |